molecular formula C19H17N B8678447 2-methyl-N,N-diphenylaniline CAS No. 139580-37-3

2-methyl-N,N-diphenylaniline

Cat. No. B8678447
M. Wt: 259.3 g/mol
InChI Key: RUPUGBUDKVBYIP-UHFFFAOYSA-N
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Patent
US06100398

Procedure details

The above general procedure was followed using 2-bromotoluene (188 mg, 1.10 mmol) and diphenylamine (169 mg, 1.00 mmol) with 1 mol % Pd(dba)2 and 0.8 mol % tri-t-butylphosphine in 1.5 mL of toluene. After four hours, the reaction mixture was adsorbed onto silica gel and chromatographed with 2.5% ethyl acetate/hexanes to give 247 mg (95%) of N-(2-tolyl)diphenylamine as a colorless oil that crystallized to a white solid. 1H NMR (500 MHz, C6D6) δ 7.05-6.96 (m, 12 H), 6.78 (tt, J=7.25, 1.30 Hz, 2H), 1.99 (s, 3H). 13C NMR (125 MHz, C6D6) δ 148.0, 146.0, 136.6, 132.0, 129.9, 129.4, 127.7, 126.1, 122.0, 121.8, 18.7.
Quantity
188 mg
Type
reactant
Reaction Step One
Quantity
169 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.5 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH3:8].[C:9]1([NH:15][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.C(P(C(C)(C)C)C(C)(C)C)(C)(C)C>C1(C)C=CC=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd]>[C:3]1([CH3:8])[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[N:15]([C:16]1[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=1)[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1 |f:4.5.6|

Inputs

Step One
Name
Quantity
188 mg
Type
reactant
Smiles
BrC1=C(C=CC=C1)C
Step Two
Name
Quantity
169 mg
Type
reactant
Smiles
C1(=CC=CC=C1)NC1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)P(C(C)(C)C)C(C)(C)C
Step Four
Name
Quantity
1.5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
chromatographed with 2.5% ethyl acetate/hexanes

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C1(=C(C=CC=C1)N(C1=CC=CC=C1)C1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 247 mg
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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